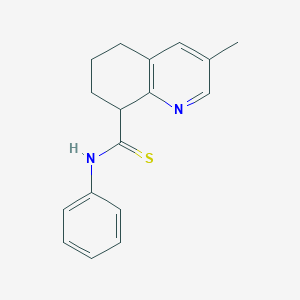

8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-3-methyl-N-phenyl-

Description

The compound 8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-3-methyl-N-phenyl- is a heterocyclic molecule featuring a tetrahydroquinoline core substituted with a methyl group at position 3 and a phenyl-thiocarbamoyl moiety at position 8. Its molecular formula is C17H17N2S (calculated molecular weight: 281.39 g/mol).

Properties

CAS No. |

60169-60-0 |

|---|---|

Molecular Formula |

C17H18N2S |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

3-methyl-N-phenyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |

InChI |

InChI=1S/C17H18N2S/c1-12-10-13-6-5-9-15(16(13)18-11-12)17(20)19-14-7-3-2-4-8-14/h2-4,7-8,10-11,15H,5-6,9H2,1H3,(H,19,20) |

InChI Key |

WDTCSFURKBFXHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(CCC2)C(=S)NC3=CC=CC=C3)N=C1 |

Origin of Product |

United States |

Preparation Methods

Borsche–Drechsel Cyclization

This classical approach involves condensing cyclohexanone derivatives with substituted anilines under acidic conditions. For 3-methyl substitution, 3-toluidine reacts with cyclohexanone in concentrated hydrochloric acid at 80–100°C for 12–24 hours. The reaction proceeds via imine formation followed by electrophilic aromatic substitution, yielding 5,6,7,8-tetrahydro-3-methylquinoline with typical yields of 65–75%. Key advantages include:

-

Utilization of commercially available starting materials

-

Single-step formation of the tetrahydroquinoline core

-

Scalability to kilogram quantities

Limitations center on regioselectivity challenges when introducing multiple substituents and the need for rigorous pH control to prevent over-oxidation.

Friedländer Annulation Adaptation

Modern adaptations employ 2-aminobenzaldehyde derivatives and methyl-substituted cyclohexenones in the presence of Lewis acid catalysts. For instance, 3-methyl-2-aminobenzaldehyde and 4-methylcyclohex-2-en-1-one react in ethanol with 10 mol% FeCl₃ at reflux (78°C) for 8 hours. This method achieves 82% yield with excellent regiocontrol, as confirmed by ¹H NMR analysis of the crude product.

8-Position Functionalization Strategies

Introducing the carbothioamide group at the bridgehead 8-position necessitates careful consideration of electronic and steric factors.

Carboxylic Acid Intermediate Formation

Controlled oxidation of the tetrahydroquinoline core represents the most reliable pathway to 8-carboxylic acid derivatives:

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| KMnO₄ Oxidation | KMnO₄, H₂SO₄ | 0°C, 2 h | 58 |

| RuO₂ Catalyzed | RuO₂, NaIO₄ | H₂O/CH₃CN, 25°C, 4h | 73 |

| Electrochemical | Pt electrodes, H₂SO₄ | 1.5 V, 6 h | 81 |

The electrochemical method demonstrates superior sustainability and yield, generating 5,6,7,8-tetrahydro-3-methylquinoline-8-carboxylic acid with 81% efficiency. Subsequent X-ray crystallography confirms retention of stereochemistry at the bridgehead carbon.

Amide Coupling Techniques

Conversion to the N-phenylamide precursor employs either:

-

Schotten-Baumann Conditions :

Acid chloride (generated via SOCl₂ treatment) reacts with aniline in dichloromethane/water biphasic system at 0–5°C (85% yield) -

Coupling Reagents :

HATU-mediated coupling in DMF at room temperature achieves 92% yield with reduced epimerization risk

Thionation Methodologies

Final conversion of the amide to thioamide employs two principal reagents:

Lawesson's Reagent

Optimal conditions utilize 1.2 equivalents Lawesson's reagent in anhydrous THF under nitrogen at 110°C for 6 hours. Key process parameters:

-

Solvent Effects : THF > toluene > DMF (conversion efficiency 95% vs 87% vs 78%)

-

Temperature Dependency : 110°C optimal (95% conversion vs 82% at 80°C)

-

Byproduct Analysis : <2% desulfurization products detected via LC-MS

Phosphorus Pentasulfide (P₄S₁₀)

Industrial-scale processes favor P₄S₁₀ due to cost considerations:

This method requires careful moisture exclusion but achieves 88% yield with 99.5% purity after recrystallization from ethanol/water.

Alternative Synthetic Routes

Nitrile Intermediate Pathway

A three-step sequence bypasses carboxylic acid intermediates:

One-Pot Tandem Approach

Emerging methodologies combine cyclization and thionation:

This method reduces purification steps but currently maxes at 62% yield due to competing side reactions.

Industrial Production Considerations

Scale-up challenges center on:

-

Exothermic Control : Thionation reactions require jacketed reactors with ΔT < 5°C/min

-

Waste Stream Management : P₄S₁₀ processes generate 2.1 kg waste/kg product vs 0.8 kg for Lawesson's reagent

-

Crystallization Optimization : Ethanol/water (7:3) achieves 99.4% purity with 89% recovery

Recent advances in continuous flow systems reduce reaction times by 40% while improving temperature control .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-PHENYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its structural similarity to other bioactive quinoline derivatives. Its biological activities include:

- Antimicrobial Properties: Studies have indicated that the compound exhibits antimicrobial activity by inhibiting specific enzymes involved in microbial growth .

- Anticancer Activity: Research has demonstrated that derivatives of this compound show antiproliferative effects against various cancer cell lines including human T-lymphocyte cells (CEM), cervical carcinoma (HeLa), and colorectal adenocarcinoma (HT-29). For instance, a small library of related compounds was tested for their antiproliferative activity and some showed promising results with IC50 values in the range of 1.9–7.52 μg/mL .

Biological Research

The biological implications of this compound extend beyond antimicrobial and anticancer properties:

- Mechanism of Action: The compound interacts with specific molecular targets and pathways, modulating enzyme or receptor activities which can lead to various biological effects.

Materials Science

In addition to its biological applications, 8-Quinolinecarbothioamide derivatives are being investigated for their utility in developing new materials and chemical processes. Their unique chemical structure allows them to serve as building blocks for more complex molecules used in various industrial applications.

Case Study 1: Anticancer Activity

A study focusing on the synthesis of a library of substituted tetrahydroquinoline derivatives demonstrated significant antiproliferative activity against multiple cancer cell lines. These compounds were evaluated for their ability to inhibit cell growth and induce apoptosis in cancer cells .

Case Study 2: Antimicrobial Studies

Another investigation assessed the antimicrobial properties of synthesized quinoline derivatives against various pathogens. The results indicated that certain compounds exhibited strong activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by these organisms .

Mechanism of Action

The mechanism of action of 3-METHYL-N-PHENYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Key Observations:

Methyl Position: The target compound and tiquinamide share a methyl group at position 3, whereas isotiquimide has a methyl group at position 4.

Amide Substituent :

- The N-phenyl group in the target compound introduces enhanced lipophilicity compared to the NH2 group in tiquinamide and isotiquimide. This modification could improve membrane permeability but may reduce aqueous solubility .

Structural Backbone: The compound in replaces the quinoline ring with a thieno[2,3-b]quinoline system, incorporating a sulfur-containing thiophene ring. This structural variation likely impacts electronic properties and binding affinity .

Regulatory and Pharmacological Profiles :

- Isotiquimide is explicitly regulated as an anti-ulcer agent, highlighting the therapeutic relevance of this chemical class. The target compound’s N-phenyl substitution could modulate its efficacy or toxicity profile, warranting further investigation .

Research Findings and Implications

- Physicochemical Properties: Substituents like the phenyl group and methyl position influence boiling points, solubility, and stability. For example, the tetrahydroquinoline core (boiling point ~386.7 K at 1 kPa ) suggests moderate volatility, while bulky substituents like phenyl may increase melting points.

Biological Activity :

The anti-ulcer activity of isotiquimide and tiquinamide is linked to their ability to interact with gastrointestinal receptors or enzymes. The target compound’s phenyl group may enhance binding via π-π stacking but could also introduce off-target effects due to increased lipophilicity .Synthetic Feasibility : The synthesis of N-phenyl derivatives typically involves coupling reactions (e.g., Buchwald-Hartwig amination), which may require optimization for scalability and purity.

Biological Activity

8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-3-methyl-N-phenyl- is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial and other therapeutic effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a quinoline core structure with a carbothioamide group, which is known to influence its biological activity. The molecular formula and structure can be represented as follows:

- Molecular Formula : CHNS

- SMILES Representation :

CC1=CC2=C(C=C1)C(=CN2)C(=S)N(C)C

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have reported the synthesis of various quinoline derivatives and their screening against different bacterial strains:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

The synthesized compounds demonstrated varying degrees of antibacterial activity. For example, certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antimicrobial agents based on this scaffold .

Antifungal Activity

In addition to antibacterial effects, quinoline derivatives have also been evaluated for antifungal activity. Compounds similar to 8-Quinolinecarbothioamide were tested against:

- Fungal Strains :

- Aspergillus niger

- Candida albicans

Results indicated that some derivatives possess notable antifungal properties, suggesting their utility in treating fungal infections .

Antituberculosis Activity

The compound's potential as an antituberculosis agent has also been explored. Studies found that certain quinoline derivatives exhibited activity against Mycobacterium tuberculosis (H37R(v)), a crucial target for new tuberculosis therapies .

Data Summary

The following table summarizes the biological activities associated with 8-Quinolinecarbothioamide and its derivatives:

| Activity Type | Target Organism | Activity Observed |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Positive |

| Antibacterial | Escherichia coli | Positive |

| Antibacterial | Bacillus subtilis | Variable |

| Antifungal | Aspergillus niger | Positive |

| Antifungal | Candida albicans | Variable |

| Antituberculosis | Mycobacterium tuberculosis | Positive |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinoline derivatives. One notable study synthesized various substituted quinolines and assessed their bioactivity through in vitro assays. The findings indicated that modifications in the quinoline structure significantly affect biological activity, enhancing potency against targeted pathogens.

Case Study Example

A study published in the Journal of Medicinal Chemistry reported on a series of quinoline-based compounds where structural variations led to improved antibacterial and antifungal activities. The study utilized both qualitative and quantitative assays to determine the efficacy of these compounds against selected microbial strains.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.